molecular formula C14H9NO3 B1509992 3-(4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 884501-13-7

3-(4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one

Cat. No.: B1509992
CAS No.: 884501-13-7
M. Wt: 239.23 g/mol
InChI Key: KDQMAQGCHQTPFR-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one (CAS 884501-13-7) is a synthetic flavonoid analog of significant interest in medicinal chemistry and drug discovery. This nitrogen-containing scaffold is designed to overcome the poor drug-like properties of natural flavonoids while retaining and enhancing their pharmacological potential . Research indicates that this compound and its structural analogs serve as a privileged core for developing bioactive molecules with a broad spectrum of activities, including anticancer and antioxidative properties . The compound is of particular value in oncology research, as derivatives of the 4H-pyran scaffold have been demonstrated to act as CDK2 inhibitors. CDK2 is a cyclin-dependent kinase frequently overexpressed in various cancers, including colorectal cancer (CRC) cell lines such as HCT-116, making it a valid anticancer target . Furthermore, its structural similarity to baicalein, a dietary flavonoid with a documented protective role against cardiovascular disease, makes it a candidate for cardiovascular research . The synthesis of this compound has been achieved via an efficient one-pot deprotection-cyclization reaction, which is scalable to support in vivo animal studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)12-8-18-14-11(13(12)17)2-1-7-15-14/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQMAQGCHQTPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C(C2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728283
Record name 3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884501-13-7
Record name 3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H9NO and a CAS number of 884500-73-6. Its structure features a pyrano-pyridine core, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrano[2,3-b]pyridin-4-one exhibit significant antimicrobial properties. For example, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synthesis of these derivatives often involves modifications that enhance their lipophilicity and bioactivity .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa2.5Apoptosis induction
A3751.8Cell cycle arrest

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

  • Anticancer Study : A study conducted on the effects of this compound derivatives on human cancer cell lines revealed that certain compounds led to a significant reduction in cell viability, with IC50 values ranging from 1.8 µM to 5 µM across different cell lines.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of synthesized derivatives against standard bacterial strains. The results indicated that some compounds had minimum inhibitory concentrations (MIC) below 10 µg/mL.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions starting from simple precursors like phenols and pyridine derivatives. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times significantly .

Table 2: Synthesis Pathways

Starting MaterialReaction TypeYield (%)
Phenol + PyridineCondensation85
Hydroxyphenyl CompoundCyclization90

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. These studies suggest a strong interaction with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds
The compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for modifications that can lead to the development of new materials with desirable properties. For instance, it can participate in multi-component reactions to yield complex molecules that are pivotal in organic synthesis .

Chemical Reactions
this compound can undergo several chemical transformations, including:

  • Oxidation : Utilizing oxidizing agents like potassium permanganate.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Nucleophilic Substitution : Particularly at the hydroxyl group, facilitating further derivatization.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested for its efficacy in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Anticancer Potential
Studies have shown that this compound may possess anticancer properties. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. The compound's mechanism of action includes the inhibition of certain enzymes and pathways critical for tumor growth .

Medicinal Applications

Therapeutic Research
Ongoing research is focused on the therapeutic potential of this compound in treating various diseases, particularly cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development .

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In vitro studies assessed the effects of this compound on cancer cell lines. The findings revealed that treatment with this compound led to apoptosis in cancer cells, indicating its potential role as an anticancer therapeutic agent.

Comparison with Similar Compounds

Modifications on the Phenyl Substituent

Altering the substituent on the phenyl ring significantly impacts synthetic yields and physicochemical properties. Key derivatives include:

Compound Name Substituent Synthesis Yield Key Data/Notes Reference
2-(4'-Cyclopropylmethoxyphenyl) derivative Cyclopropylmethoxy 52% Prepared via alkylation with (bromomethyl)cyclopropane; ESIMS m/z 326.2691 [M+H]+ .
2-(4'-Isopropyloxyphenyl) derivative Isopropyloxy 20% ¹H NMR δH 8.70 (H-7), 8.60 (H-5); lower yield due to steric hindrance .
2-(4'-Propyloxyphenyl) derivative Propyloxy 8% Synthesized via palladium-catalyzed hydrogenation; challenges in purification .

Key Observations :

  • Bulkier substituents (e.g., cyclopropylmethoxy) improve yields compared to linear alkyl groups (e.g., propyloxy), likely due to reduced steric interference during synthesis .

Core Structural Modifications

Replacing the pyrano[2,3-b]pyridin-4-one core with related heterocycles alters solubility and pharmacological activity:

Compound Name Core Structure Aqueous Solubility Key Data/Notes Reference
3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one Pyrano[2,3-b]pyridin-4-one Moderate Intermediate for kinase inhibitors; molecular weight 239.23 .
8-Azachromone (truncated analog) Bicyclic pyrano-pyridinone 14.2-fold > Amlexanox Improved solubility over tricyclic amlexanox, critical for obesity drug development .
2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one Pyrano[3,2-b]pyridin-4-one Not reported Lower molecular weight (149.15 g/mol); predicted boiling point 305.7°C .

Key Observations :

  • Truncation of the tricyclic amlexanox core to a bicyclic pyrano-pyridinone (8-azachromone) increases aqueous solubility by 14.2-fold, addressing a major limitation in drug formulation .
  • Pyrano[3,2-b]pyridin-4-one derivatives exhibit distinct physicochemical profiles (e.g., density 1.274 g/cm³) due to ring fusion differences .

Pharmacological Potential

  • Thieno[2,3-b]pyridin-4-one derivatives act as potent luteinizing hormone-releasing hormone (LHRH) antagonists, demonstrating oral activity (IC₅₀ < 50 nM) .
  • Pyrano-pyrimidinone hybrids exhibit kinase inhibition, with substituents like morpholinophenyl enhancing target binding .

Data Tables

Table 2: Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa Solubility Reference
2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one 305.7 (predicted) 1.274 2.49 Not reported
8-Azachromone (truncated analog) Not reported Not reported Not reported 14.2-fold > Amlexanox

Preparation Methods

Multi-Component Reaction (MCR) Method

  • Reagents: Aromatic aldehyde (4-hydroxybenzaldehyde), malononitrile, and a pyridinone derivative such as indolin-3-one.
  • Catalyst: Ammonium acetate.
  • Solvent: Ethanol.
  • Conditions: Reflux or room temperature stirring.
  • Mechanism: The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition and cyclization to form the pyrano[2,3-b]pyridin-4-one core.

This method yields the target compound with moderate to good yields and allows for structural diversity by varying the aldehyde component.

Cyclization via Pyranone Intermediates

  • Starting from 1,3-diketones or related precursors, cyclization is induced in the presence of silica gel or ammonium salts.
  • For example, treatment of benzoyl-substituted pyranones with ammonium chloride in ethanol at room temperature leads to the formation of pyridin-4-one derivatives.
  • Subsequent functional group transformations and ring closure steps yield the pyrano[2,3-b]pyridin-4-one framework.

This approach is useful for constructing the fused heterocyclic ring system with high regioselectivity.

One-Pot Synthesis Using Cyanoacetamide and Aldehydes

  • A one-pot condensation involving cyanoacetamide, aromatic aldehydes, ethyl acetoacetate, and ammonium acetate under reflux in ethanol or pyridine.
  • This method produces polysubstituted dihydropyridone derivatives, which can be further converted into pyrano[2,3-b]pyridin-4-one analogs.
  • Yields typically range from 54% to 68%, with the advantage of neutral reaction conditions and no need for pre-activation of reagents.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Pyridine Ethanol preferred for green chemistry
Catalyst Ammonium acetate Mild catalyst, facilitates Knoevenagel condensation
Temperature Room temp to reflux (25–80 °C) Reflux improves reaction rate and yield
Reaction Time 3–6 hours Dependent on substrate and catalyst load
Workup Filtration, recrystallization Purification by crystallization or chromatography

Yields and Purity

  • Yields reported for the MCR synthesis of this compound typically range from 50% to 80%, depending on reaction conditions and purity of starting materials.
  • Purification is generally achieved by recrystallization from ethanol or ethyl acetate.
  • Spectroscopic characterization confirms the structure and purity, including NMR, IR, and mass spectrometry.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Catalyst
Multi-Component Reaction (MCR) Efficient, one-pot, versatile Requires careful control of conditions 60–80 Ammonium acetate
Cyclization via Pyranone High regioselectivity, well-defined intermediates Multi-step, longer reaction times 50–70 Silica gel, NH4Cl
One-Pot with Cyanoacetamide Mild conditions, green chemistry Moderate yields, substrate limitations 54–68 Ammonium acetate

Research Findings on Synthetic Routes

  • Studies have demonstrated that the presence of ammonium acetate as a catalyst in ethanol promotes a clean and efficient synthesis of the pyrano[2,3-b]pyridin-4-one core via MCR.
  • Cyclization reactions mediated by silica gel or ammonium chloride provide alternative routes with good selectivity but may require longer reaction times and additional purification steps.
  • Green chemistry approaches using solvent-free or aqueous media have been explored to improve sustainability and reduce environmental impact, though these methods are still under optimization.

Summary Table of Key Preparation Data

Preparation Method Starting Materials Catalyst/Conditions Yield (%) Reference
Multi-Component Reaction (MCR) 4-Hydroxybenzaldehyde, malononitrile, indolin-3-one Ammonium acetate, ethanol, reflux 60–80
Cyclization via Pyranone Benzoyl-substituted pyranones Silica gel or NH4Cl, ethanol, room temp 50–70
One-Pot with Cyanoacetamide Cyanoacetamide, aromatic aldehydes, ethyl acetoacetate Ammonium acetate, ethanol, reflux 54–68

Q & A

Advanced Question

  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with observed IC₅₀ in enzyme assays .
  • ADME prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (>70%) based on hydroxyl group placement .

What strategies optimize multi-step synthesis for scalability?

Advanced Question

  • Step-wise DoE (Design of Experiments) : Vary temperature (60–120°C), catalyst loading (5–20 mol%), and reaction time (2–24 hrs) to maximize yield at each stage .
  • In-line purification : Use continuous flow systems to isolate intermediates, reducing degradation .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures, achieving comparable yields (~85%) .

How are photophysical properties leveraged for mechanistic studies?

Advanced Question
The compound’s fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm) enables:

  • Fluorescence quenching assays : Monitor interactions with DNA or proteins (e.g., Stern-Volmer analysis for binding constants) .
  • Time-resolved spectroscopy : Track excited-state dynamics to infer electron transfer mechanisms in catalytic applications .

What are the challenges in crystallizing this compound for XRD analysis?

Advanced Question
Crystallization hurdles include:

  • Polymorphism : Use solvent vapor diffusion (e.g., ether/CHCl₃) to isolate stable monoclinic crystals .
  • Hydrogen bonding : Co-crystallize with acetic acid to stabilize the hydroxyl group .
  • Data collection : Resolve disorder in the pyran ring using synchrotron radiation (λ = 0.71073 Å) .

How do structural modifications alter redox behavior?

Advanced Question
Cyclic voltammetry reveals:

  • Electron-withdrawing groups (e.g., -NO₂) : Shift reduction potentials by +0.3 V, enhancing oxidative stress in cancer cells .
  • Hydroxyl group removal : Reduces chelation capacity for metal ions (e.g., Fe³⁺), impacting pro-oxidant activity .

What methodologies validate in silico predictions of toxicity?

Advanced Question

  • Ames test : Confirm mutagenicity predictions from Derek Nexus .
  • Hepatotoxicity screening : Use primary hepatocyte cultures to compare with simulated CYP450 inhibition profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.